tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate
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Overview
Description
tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate is an organic compound commonly used in organic synthesis, particularly in the protection of amine groups. The compound features a tert-butyl group and a tert-butoxycarbonyl (Boc) group, which are often employed to protect functional groups during chemical reactions.
Preparation Methods
The synthesis of tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate typically involves the reaction of tert-butyl 2-aminohex-5-enoate with di-tert-butyl dicarbonate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the protected amine .
Chemical Reactions Analysis
tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol. This deprotection step is crucial in peptide synthesis and other organic transformations.
Common reagents used in these reactions include strong acids like TFA and bases like DMAP . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate involves the protection of amine groups through the formation of a carbamate. The Boc group is added to the amine under basic conditions, forming a stable carbamate that can withstand various reaction conditions . The protected amine can then undergo further chemical transformations without interference from the amine group. Deprotection is achieved by treating the compound with strong acids, which cleave the Boc group and release the free amine .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate include:
tert-Butyl carbamate: Another Boc-protected amine used in organic synthesis.
Phenylmethoxycarbonyl (Cbz) protected amines: These compounds use a different protecting group that is stable under acidic and basic conditions but can be cleaved by catalytic hydrogenation.
Methoxycarbonyl derivatives: These are less stable compared to Boc-protected compounds due to the less substituted alkyl group.
The uniqueness of this compound lies in the stability of the Boc group, which makes it a preferred choice for protecting amines in various chemical reactions .
Biological Activity
tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate, with the CAS number 151294-93-8, is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity in various biological contexts.
- Molecular Formula : C15H27NO4
- Molecular Weight : 285.38 g/mol
- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines.
Synthesis
The synthesis of this compound involves several steps:
- Metallation : N-(tert-butoxycarbonyl)glycine tert-butyl ester is reacted with n-butyllithium in tetrahydrofuran (THF) at low temperatures.
- Alkylation : The resulting intermediate is then treated with 1-bromo-4-butene to introduce the hex-5-enoate moiety .
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, derivatives have shown high ABTS•+ scavenging activity, surpassing standard antioxidants like Trolox and BHT . This suggests potential applications in preventing oxidative stress-related damage.
Inhibition Studies
In vitro studies have demonstrated that related compounds can inhibit specific enzymatic activities. For example, certain derivatives have been shown to inhibit the ATPase activity of HSET (KIFC1), a kinesin involved in mitotic spindle formation, which is crucial for cancer cell survival . This inhibition can lead to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells.
Case Studies
- Cancer Research : A study investigated the effects of HSET inhibitors on human colon cancer cell lines. Treatment with these inhibitors resulted in a significant increase in multipolar mitoses in centrosome-amplified cells, indicating potential as a therapeutic strategy against certain cancers .
- Antioxidant Efficacy : Another study assessed the lipid peroxidation inhibition capabilities of similar compounds, reporting IC50 values indicating strong protective effects against oxidative stress in cellular models .
Data Tables
Property | Value |
---|---|
Molecular Formula | C15H27NO4 |
Molecular Weight | 285.38 g/mol |
Antioxidant Activity (IC50) | < 20 μM |
HSET Inhibition IC50 | ~2.7 μM |
Properties
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-8-9-10-11(12(17)19-14(2,3)4)16-13(18)20-15(5,6)7/h8,11H,1,9-10H2,2-7H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCCYDLUFISNCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC=C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443841 |
Source
|
Record name | tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151294-93-8 |
Source
|
Record name | tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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